

Theoretical Properties of 9-Methylundecanoyl-CoA: An In-depth Technical Guide

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Compound of Interest

Compound Name: 9-Methylundecanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of **9-Methylundecanoyl-CoA**, a branched-chain fatty acyl-coenzyme A ester. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from its precursor fatty acid, 9-methylundecanoic acid, and the well-established principles governing the synthesis, metabolism, and biological activity of related long-chain and branched-chain acyl-CoA molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its predicted physicochemical properties, hypothetical metabolic pathways, potential biological roles, and detailed, adaptable experimental protocols for its study. All quantitative data are presented in structured tables for clarity, and key conceptual frameworks are visualized using DOT language diagrams.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, participating in a vast array of biochemical processes including energy production through β -oxidation, lipid biosynthesis, and cellular signaling.[1] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives represent a unique class of lipids that are increasingly recognized for their distinct metabolic fates and biological activities compared to their straight-chain counterparts. **9-Methylundecanoyl-CoA**, derived from the C12 branched-chain fatty acid 9-methylundecanoic acid, is a medium-chain fatty acyl-CoA whose specific roles in biology are

yet to be fully elucidated. This document aims to bridge the current knowledge gap by providing a theoretical framework for its properties and biological significance, thereby stimulating further research into this intriguing molecule.

Predicted Physicochemical Properties

The physicochemical properties of **9-Methylundecanoyl-CoA** are predicted based on the known properties of its precursor, 9-methylundecanoic acid, and the general characteristics of acyl-CoA esters.

Properties of 9-Methylundecanoic Acid

The properties of the precursor fatty acid are fundamental to understanding the behavior of its CoA derivative.

Property	Predicted Value	Source
Molecular Formula	C ₁₂ H ₂₄ O ₂	[2][3]
Molecular Weight	200.32 g/mol	[2][3]
logP	4.78	[3]
pKa (Strongest Acidic)	4.72	[3]
Polar Surface Area	37.3 Å ²	[3]
Physical State	Liquid (at room temp)	[2]

Estimated Properties of 9-Methylundecanoyl-CoA

The addition of the Coenzyme A moiety significantly alters the properties of the parent fatty acid, most notably increasing its molecular weight and water solubility.

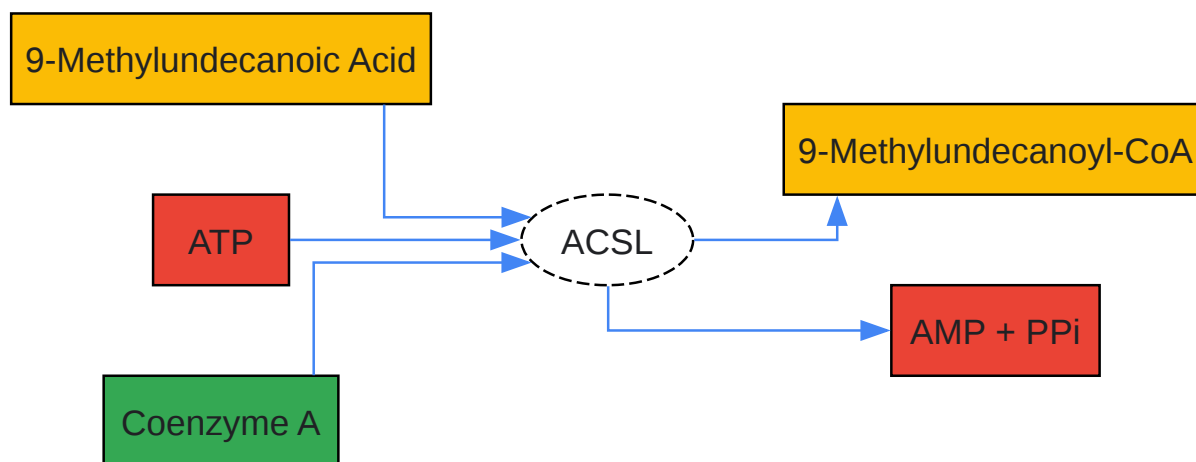
Property	Estimated Value	Notes
Molecular Formula	C33H58N7O17P3S	Derived from the addition of CoA (C21H34N7O16P3S) to 9-methylundecanoyl group (C12H23O)
Molecular Weight	~949.8 g/mol	Calculated from the molecular formula
Water Solubility	Moderate	The CoA moiety imparts significant aqueous solubility
Charge at pH 7.4	Anionic	Due to the phosphate groups of the CoA moiety

Theoretical Metabolic Pathways

The metabolism of **9-Methylundecanoyl-CoA** is hypothesized to follow the general pathways established for other branched-chain fatty acyl-CoAs.

Synthesis (Acylation)

The formation of **9-Methylundecanoyl-CoA** is an ATP-dependent process catalyzed by an acyl-CoA synthetase (ACS). Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that activate fatty acids for their subsequent metabolism.^{[4][5]}

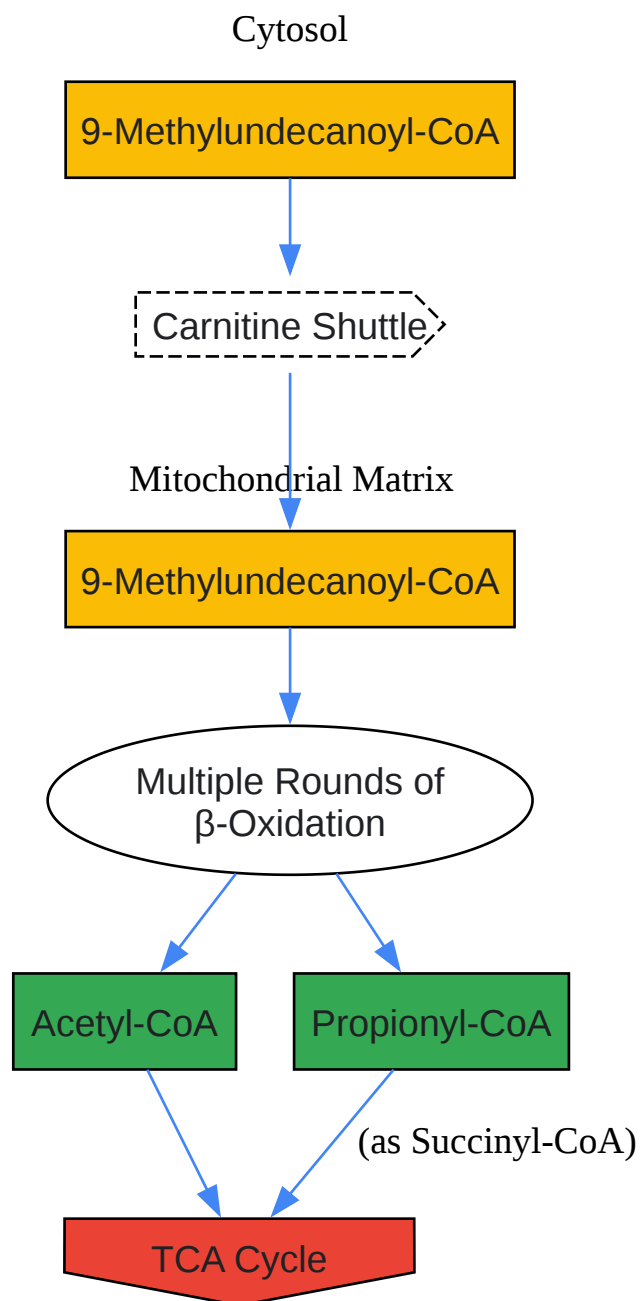


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Figure 1: Synthesis of **9-Methylundecanoyl-CoA**.

Catabolism (β -Oxidation)

The mitochondrial β -oxidation of branched-chain fatty acyl-CoAs involves a series of enzymatic steps that shorten the acyl chain, producing acetyl-CoA and propionyl-CoA. The methyl branch at the 9-position suggests that its degradation will proceed similarly to other anteiso-branched fatty acids. The process involves transport into the mitochondria via the carnitine shuttle.[6][7]



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Figure 2: Mitochondrial β -Oxidation of **9-Methylundecanoyl-CoA**.

Potential Biological Activities

While the specific biological roles of **9-Methylundecanoyl-CoA** are unknown, we can infer potential activities based on related molecules.

PPAR α Agonism

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPAR α).^{[8][9][10]} PPAR α is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation. It is plausible that **9-Methylundecanoyl-CoA** could act as a PPAR α agonist, thereby influencing lipid metabolism.

Potential Activity	Predicted EC50/Kd	Notes
PPAR α Activation	Low nM range	Based on affinities of other branched-chain acyl-CoAs for PPAR α . ^{[8][9][10]}

Regulation of Cellular Processes

Long-chain acyl-CoAs are known to modulate the activity of various enzymes and ion channels. For instance, lauroyl-CoA (C12) has been shown to have a moderate effect on asialoglycoprotein receptor activity.^[11] It is conceivable that **9-Methylundecanoyl-CoA** could have similar regulatory functions.

Experimental Protocols

The following are detailed, generalized methodologies for the study of **9-Methylundecanoyl-CoA**, adaptable to specific research needs.

Chemical Synthesis of 9-Methylundecanoyl-CoA

This protocol describes a general method for the synthesis of an acyl-CoA from its corresponding fatty acid.

Materials:

- 9-Methylundecanoic acid
- Oxalyl chloride or Thionyl chloride
- Anhydrous solvent (e.g., dichloromethane, THF)

- Coenzyme A trilithium salt
- Anhydrous buffer (e.g., potassium bicarbonate, pH 8.5)
- Inert gas (Argon or Nitrogen)

Procedure:

- Activation of the Fatty Acid:
 1. Dissolve 9-methylundecanoic acid in an anhydrous solvent under an inert atmosphere.
 2. Add an excess of oxalyl chloride or thionyl chloride dropwise at 0°C.
 3. Allow the reaction to proceed at room temperature for 1-2 hours to form the acyl chloride.
 4. Remove the solvent and excess reagent under vacuum.
- Thioesterification:
 1. Dissolve the resulting 9-methylundecanoyl chloride in a minimal amount of anhydrous solvent.
 2. In a separate flask, dissolve Coenzyme A trilithium salt in an anhydrous buffer.
 3. Slowly add the acyl chloride solution to the Coenzyme A solution at 0°C with vigorous stirring.
 4. Maintain the reaction at 0°C for 2-4 hours.
- Purification:
 1. Purify the crude product using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) on a C18 column.[\[12\]](#)
 2. Lyophilize the purified fractions to obtain **9-Methylundecanoyl-CoA** as a white powder.

Extraction and Analysis from Biological Samples

This protocol outlines the extraction and quantification of acyl-CoAs from tissues or cells.[\[12\]](#)
[\[13\]](#)

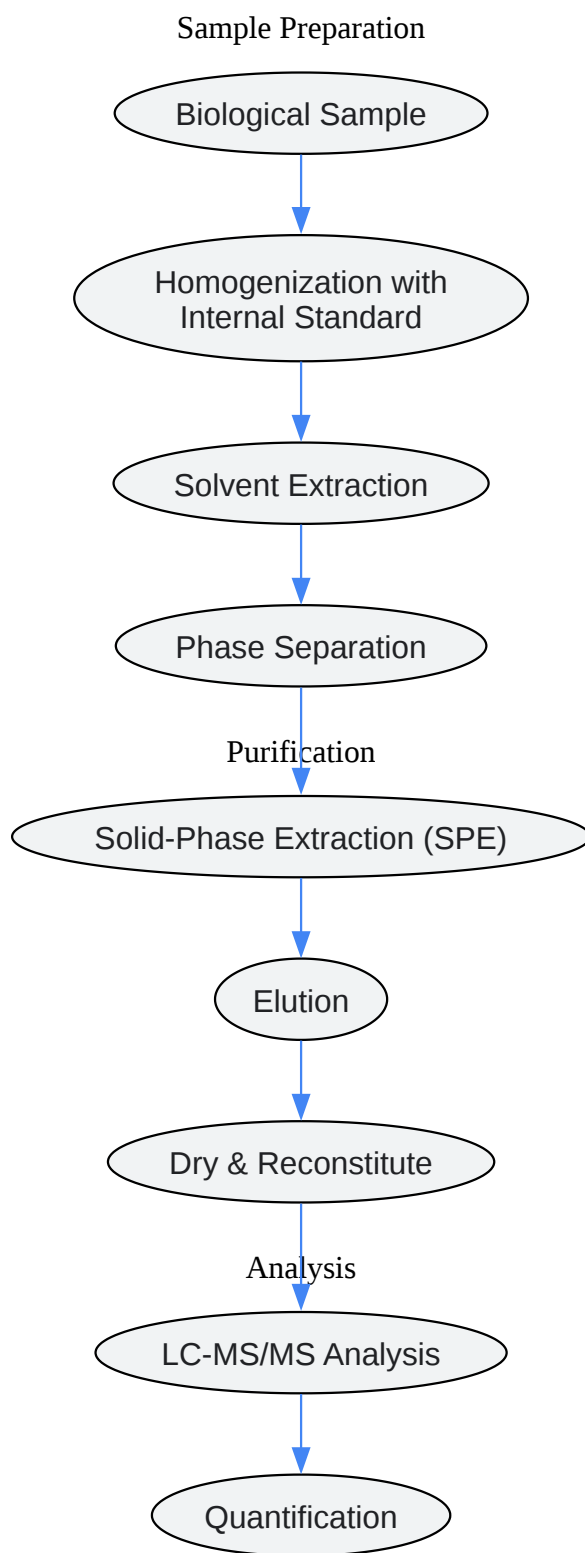
Materials:

- Biological sample (e.g., frozen tissue powder, cell pellet)
- Internal standard (e.g., heptadecanoyl-CoA)
- Extraction buffer (e.g., 100 mM KH₂PO₄)
- Organic solvents (Isopropanol, Acetonitrile)
- Saturated ammonium sulfate

Procedure:

- Homogenization and Extraction:
 1. Homogenize the frozen sample in cold extraction buffer containing the internal standard.
 2. Add isopropanol and re-homogenize.
 3. Add saturated ammonium sulfate and acetonitrile, then vortex thoroughly.
 4. Centrifuge to separate the phases.
- Solid-Phase Extraction (SPE) Cleanup:
 1. Collect the upper phase containing the acyl-CoAs.
 2. Dilute with a low pH buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
 3. Apply the diluted extract to a conditioned C18 SPE cartridge.
 4. Wash the cartridge with an aqueous buffer to remove polar impurities.
 5. Elute the acyl-CoAs with a solvent mixture (e.g., methanol/buffer).

- Analysis by LC-MS/MS:
 1. Dry the eluate under nitrogen and reconstitute in a suitable solvent.
 2. Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
[\[14\]](#)
 3. Quantify **9-Methylundecanoyl-CoA** based on the ratio of its peak area to that of the internal standard.



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Figure 3: General Workflow for Acyl-CoA Analysis.

Conclusion

While direct experimental data on **9-Methylundecanoyl-CoA** remains scarce, this technical guide provides a robust theoretical framework for its study. By leveraging data from its precursor and related branched-chain acyl-CoAs, we have outlined its predicted properties, hypothesized metabolic pathways, and potential biological activities. The detailed experimental protocols provided herein offer a starting point for researchers to investigate this molecule and elucidate its specific roles in health and disease. Further research is warranted to validate these theoretical predictions and to fully understand the significance of **9-Methylundecanoyl-CoA** in cellular metabolism and signaling.

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